molecular formula C16H18N2O5S B4622467 3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4622467
M. Wt: 350.4 g/mol
InChI Key: KZTOSAGJSYOPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.09364285 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Cycloaddition Reactions

Compounds similar to the one have been synthesized using Aza-Diels-Alder reactions, which are crucial for asymmetric synthesis, providing a method to create chiral centers and complex bicyclic structures. These methods can be applied in the development of novel pharmaceuticals and materials with specific chiral properties (Waldmann & Braun, 1991).

Rearrangement Reactions

Sulfuric acid-promoted rearrangement of compounds containing similar bicyclic structures and amino-carbonyl groups leads to new derivatives, which might have implications in synthesizing biologically active molecules or intermediates for further chemical transformations (Agafontsev & Tkachev, 2005).

Synthesis of Amino Acid Analogues

The creation of amino acid analogues, especially those incorporating bicyclic structures, is a significant area of research. These analogues can be used in peptide synthesis, potentially leading to the development of new therapeutics with improved stability and bioavailability. Studies have explored the synthesis of protected 2,3-methano amino acid analogs, highlighting the versatility and potential of bicyclic structures in medicinal chemistry (Frick, Klassen, & Rapoport, 2005).

Conformational Studies and Drug Design

Bicyclic structures similar to the compound have been used to lock specific conformations in bioactive molecules. These conformationally restricted molecules can serve as potent ligands for various receptors, providing insights into receptor-ligand interactions and aiding in the design of novel drugs with targeted actions (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Properties

IUPAC Name

3-[[3-(cyclopropylcarbamoyl)thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-13(17-7-1-2-7)8-5-6-24-15(8)18-14(20)11-9-3-4-10(23-9)12(11)16(21)22/h5-7,9-12H,1-4H2,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTOSAGJSYOPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(SC=C2)NC(=O)C3C4CCC(C3C(=O)O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.